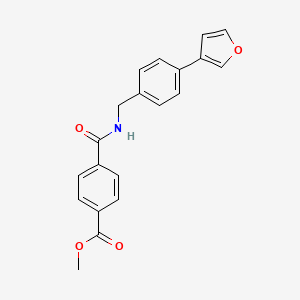

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate” often involves the use of acetylene derivatives and the Paal–Knorr reaction . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be relevant .Molecular Structure Analysis

The molecular structure of “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate” includes a furan ring, a benzene ring, and a carbamoyl group. A similar compound, “Methyl 4-{[4-(furan-2-amido)phenyl]carbamoyl}benzoate”, contains 45 bonds in total, including 29 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring(s), and 2 six-membered ring(s) .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate” could involve the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and the transmetalation of formally nucleophilic organic groups . The benzylic hydrogens of alkyl substituents on a benzene ring are also activated toward free radical attack .Scientific Research Applications

- Furan derivatives, including Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate, have been investigated for their antibacterial properties. These compounds play a crucial role in combating microbial resistance, especially against gram-positive and gram-negative bacteria .

- Researchers have synthesized novel furan derivatives and evaluated their in vitro activity against various bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa .

- Furan-containing compounds exhibit anti-inflammatory effects. While specific studies on Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate are limited, its furan moiety suggests potential anti-inflammatory activity .

- Furan derivatives have been explored as antioxidants. Although direct evidence for this compound is scarce, its structural features may contribute to antioxidant effects .

- Furan compounds, including Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate, have been associated with analgesic and muscle relaxant properties .

Antibacterial Activity

Anti-Inflammatory Potential

Antioxidant Properties

Analgesic and Muscle Relaxant Effects

Other Therapeutic Applications

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[4-(furan-3-yl)phenyl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-24-20(23)17-8-6-16(7-9-17)19(22)21-12-14-2-4-15(5-3-14)18-10-11-25-13-18/h2-11,13H,12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXNZFJTDLRVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)

![9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2370601.png)

![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2370606.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)

![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)

![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2370618.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2370619.png)